7-Bromo-4,6-dichloro-5-fluoroquinazoline
Description
7-Bromo-4,6-dichloro-5-fluoroquinazoline is a halogenated quinazoline derivative characterized by a fused bicyclic aromatic structure. Its molecular formula is C₈H₃BrCl₂FN₂, with a molar mass of 291.39 g/mol (calculated based on atomic weights). The compound features bromine, chlorine, and fluorine substituents at positions 7, 4/6, and 5, respectively, on the quinazoline core. This substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors targeting oncogenic pathways such as KRAS mutations .
Properties
Molecular Formula |
C8H2BrCl2FN2 |
|---|---|
Molecular Weight |
295.92 g/mol |
IUPAC Name |
7-bromo-4,6-dichloro-5-fluoroquinazoline |
InChI |
InChI=1S/C8H2BrCl2FN2/c9-3-1-4-5(7(12)6(3)10)8(11)14-2-13-4/h1-2H |
InChI Key |
VPBNWUYJNZPOSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)Cl)F)C(=NC=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4,6-dichloro-5-fluoroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 4,6-dichloroquinazoline with bromine and fluorine sources under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 7-Bromo-4,6-dichloro-5-fluoroquinazoline involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4,6-dichloro-5-fluoroquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can be further utilized in different applications .
Scientific Research Applications
7-Bromo-4,6-dichloro-5-fluoroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-4,6-dichloro-5-fluoroquinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated quinazolines are widely studied for their reactivity and biological activity. Below is a detailed comparison of 7-bromo-4,6-dichloro-5-fluoroquinazoline with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
This difference impacts reactivity in coupling reactions (e.g., SNAr substitutions) . Fluorine at position 5 enhances electron-withdrawing effects, stabilizing the quinazoline core and modulating π-π stacking interactions in drug-receptor binding .
Synthetic Utility :
- 7-Bromo-4,6-dichloro-5-fluoroquinazoline is synthesized via sequential halogenation and nitro-group introduction, as demonstrated in multi-step protocols involving phosphorus oxychloride and palladium-catalyzed couplings . In contrast, 7-bromo-2-chloro-5-fluoroquinazoline (CAS 2411640-79-2) lacks documented multi-step synthetic pathways in the provided evidence, suggesting simpler preparation .
Pharmaceutical Relevance :
- The target compound is critical in synthesizing KRAS inhibitors (e.g., Genfleet Therapeutics’ derivatives), where its bromine and chlorine substituents facilitate selective cross-coupling reactions with piperazine and pyrimidine moieties . Similar compounds like 4,6-dichloro-5-fluoroquinazoline are precursors to epidermal growth factor receptor (EGFR) inhibitors but lack the bromine necessary for advanced functionalization .
Research Findings and Data
Table 2: Reactivity and Stability Insights
Critical Observations
- The 4,6-dichloro configuration in the target compound reduces its susceptibility to hydrolysis compared to mono-chlorinated analogs, as evidenced by its stability in dimethylacetamide (DMA) at elevated temperatures .
Biological Activity
7-Bromo-4,6-dichloro-5-fluoroquinazoline is a synthetic compound belonging to the quinazoline family, notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C8H3BrCl2FN
- Molecular Weight : 295.92 g/mol
- Structure : The compound features a bicyclic structure with halogen substitutions that significantly influence its reactivity and biological interactions.
The biological activity of 7-bromo-4,6-dichloro-5-fluoroquinazoline is primarily attributed to its ability to interact with various molecular targets, particularly enzymes involved in cell signaling pathways. Key mechanisms include:
- Kinase Inhibition : The compound has been shown to inhibit the activity of specific kinases by binding to their ATP-binding sites, which disrupts phosphorylation events critical for cellular functions. This inhibition can lead to reduced proliferation and survival of cancer cells .
- Protein-Ligand Interactions : Molecular docking studies suggest that the halogen substituents enhance binding affinity to target proteins, allowing for selective modulation of biological pathways .
- Antimicrobial and Anticancer Properties : Research indicates that this compound exhibits significant antimicrobial and anticancer activities against various cell lines. Its unique structure enhances its bioactivity compared to other quinazoline derivatives .
Anticancer Activity
A series of studies have highlighted the anticancer potential of 7-bromo-4,6-dichloro-5-fluoroquinazoline:
- In vitro Studies : The compound demonstrated inhibitory effects on several cancer cell lines, with IC50 values indicating potent activity. For instance, in a study involving human colon carcinoma cells, the compound exhibited IC50 values comparable to established anticancer agents .
- Mechanistic Insights : The inhibition of key signaling pathways associated with cancer progression has been documented. Specifically, the compound's ability to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways suggests its potential for treating solid tumors .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Studies indicate that 7-bromo-4,6-dichloro-5-fluoroquinazoline possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .
Case Studies
- Clinical Relevance in Cancer Treatment : A study focused on breast cancer cells demonstrated that treatment with 7-bromo-4,6-dichloro-5-fluoroquinazoline led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways .
- Synergistic Effects with Other Drugs : In combination therapy studies, this compound enhanced the efficacy of existing chemotherapy agents, suggesting potential for use in multi-drug regimens .
Data Table
| Biological Activity | IC50 Value (μM) | Target/Pathway |
|---|---|---|
| Anticancer (Colon Carcinoma) | 48.2 | EGFR/VEGFR |
| Antimicrobial (Bacterial Strains) | < 10 | Cell wall synthesis |
| Kinase Inhibition | Variable | Various kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
